N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide
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Overview
Description
N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide: is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of 1-methyl-1H-pyrazol-4-yl with cyclopropylamine under specific conditions to form the intermediate cyclopropyl-pyrazole compound. This intermediate is then further reacted with a carboxylic acid derivative to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antiviral, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]benzamide
3-Pyridinecarboxamide, 2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazol-4-yl]-N-methyl-
Uniqueness: N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide stands out due to its specific structural features, which contribute to its unique reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological effects.
Properties
IUPAC Name |
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-6-7(5-12-14)9-4-10(9)11(15)13-8-2-3-8/h5-6,8-10H,2-4H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCKPKSHTHFOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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